1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone
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Overview
Description
1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a piperidine ring. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals, including antithrombotic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with nitromethane, followed by reduction and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety .
Chemical Reactions Analysis
Types of Reactions
1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as a precursor in the synthesis of antithrombotic agents like clopidogrel.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. In the case of its use as an intermediate in antithrombotic agents, the compound undergoes metabolic activation to form an active metabolite that inhibits platelet aggregation by blocking the P2Y12 receptor on platelets .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A closely related compound with similar structural features.
2-Acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine:
Uniqueness
1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone is unique due to its specific structural configuration, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo diverse chemical reactions further enhances its utility in scientific research and industrial applications .
Properties
CAS No. |
1013210-87-1 |
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Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H11NOS/c1-6(11)9-4-7-5-10-3-2-8(7)12-9/h4,10H,2-3,5H2,1H3 |
InChI Key |
BMTSNFPTGYEYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)CCNC2 |
Origin of Product |
United States |
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